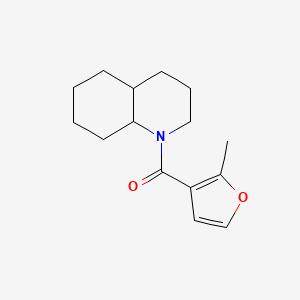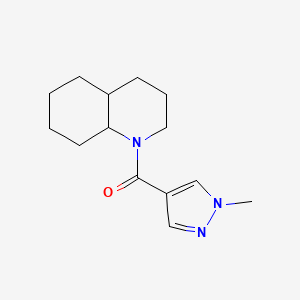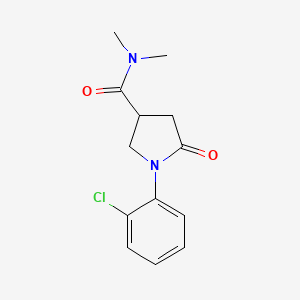![molecular formula C12H15BrN2O B7491013 1-[1-(4-Bromophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7491013.png)
1-[1-(4-Bromophenyl)ethyl]-3-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Bromophenyl)ethyl]-3-cyclopropylurea is an organic compound that features a bromophenyl group, an ethyl group, and a cyclopropylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopropylurea typically involves the reaction of 1-(4-bromophenyl)ethanamine with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-(4-Bromophenyl)ethanamine and cyclopropyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-Bromophenyl)ethyl]-3-cyclopropylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis products include the corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
1-[1-(4-Bromophenyl)ethyl]-3-cyclopropylurea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving urea derivatives.
Industrial Applications: The compound may be used in the synthesis of agrochemicals or other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopropylurea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)ethanol: This compound shares the bromophenyl group but differs in the functional groups attached to the ethyl chain.
1-(4-Bromophenyl)ethanamine: Similar to the starting material used in the synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopropylurea, it contains the bromophenyl group and an amine group.
Cyclopropylurea: This compound contains the cyclopropylurea moiety but lacks the bromophenyl group.
Uniqueness
This compound is unique due to the combination of the bromophenyl group, ethyl chain, and cyclopropylurea moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-8(9-2-4-10(13)5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHALAXBUYSLDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-N-[(2-methylphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7490940.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7490945.png)
![1-[1-(3-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7490946.png)




![N-[(5-bromothiophen-2-yl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7490987.png)
![1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7491003.png)
![2-methyl-N-[4-methyl-1-oxo-1-(prop-2-ynylamino)pentan-2-yl]benzamide](/img/structure/B7491011.png)

![Cyclobutyl-[2-(4-methoxyphenyl)azepan-1-yl]methanone](/img/structure/B7491038.png)

